molecular formula C14H18O3 B103127 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)- CAS No. 16726-03-7

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)-

Cat. No. B103127
CAS RN: 16726-03-7
M. Wt: 234.29 g/mol
InChI Key: KPKSFNJCYGUOHN-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)- is a chemical compound that has been widely studied for its potential applications in various fields. It is commonly known as isobenzofuranone and is a member of the family of heterocyclic compounds. Isobenzofuranone has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of isobenzofuranone is not well understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by interfering with cellular signaling pathways.

Biochemical And Physiological Effects

Isobenzofuranone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. In vivo studies have shown that isobenzofuranone can reduce inflammation and pain in animal models.

Advantages And Limitations For Lab Experiments

Isobenzofuranone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, the compound has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is sensitive to light and air, which can lead to degradation over time.

Future Directions

There are several future directions for the study of isobenzofuranone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for the compound in medicine, agriculture, and material science. Finally, further studies are needed to better understand the mechanism of action of isobenzofuranone and its potential side effects.

Synthesis Methods

The synthesis of isobenzofuranone involves a series of chemical reactions that convert 2-methyl-3-buten-2-ol into the final product. The process involves the use of various reagents such as sodium hydride, acetic anhydride, and chloroform. The yield of isobenzofuranone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent concentration.

Scientific Research Applications

Isobenzofuranone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, isobenzofuranone has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, isobenzofuranone has been studied for its potential use as a pesticide. In material science, isobenzofuranone has been studied for its potential use in the production of polymers.

properties

CAS RN

16726-03-7

Product Name

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)-

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-methyl-4-(3-methylbut-2-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C14H18O3/c1-8(2)4-6-10-9(3)5-7-11-12(10)14(16)17-13(11)15/h4-5,10-12H,6-7H2,1-3H3

InChI Key

KPKSFNJCYGUOHN-UHFFFAOYSA-N

SMILES

CC1=CCC2C(C1CC=C(C)C)C(=O)OC2=O

Canonical SMILES

CC1=CCC2C(C1CC=C(C)C)C(=O)OC2=O

Other CAS RN

16726-03-7

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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